![molecular formula C26H32N6O2S B2962671 1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE CAS No. 1189669-97-3](/img/structure/B2962671.png)
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE
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Overview
Description
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylphenyl group, a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, and an isobutyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting 2,4-dimethylphenylamine with piperazine under appropriate conditions.
Construction of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This step involves the cyclization of suitable precursors to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core.
Coupling Reactions: The piperazine intermediate is then coupled with the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core using appropriate coupling reagents and conditions.
Final Modifications:
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds, forming new C-C or C-N bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as an enzyme inhibitor or receptor modulator.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound may have applications in the development of new industrial chemicals or catalysts.
Mechanism of Action
The mechanism of action of 1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazolo core but differ in their substituents and overall structure.
1,2,3-Triazole 2-Oxides: These compounds have a triazole ring but differ in their oxidation state and substituents.
Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their side chains and functional groups.
Biological Activity
The compound 1-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-e][1,2,4]triazolo framework fused with a pyrimidine moiety. Its structural complexity contributes to its diverse biological activities. The presence of the piperazine ring and various substituents enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
Human Colon Adenocarcinoma | 5.2 |
Human Lung Adenocarcinoma | 7.8 |
Human Breast Cancer | 6.5 |
Human Ovarian Cancer | 4.9 |
These results indicate that the compound may inhibit tumor growth effectively through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both bacterial and fungal strains:
Microorganism | Zone of Inhibition (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Candida albicans | 14 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It could influence pathways such as PI3K/Akt and MAPK which are critical in cancer progression.
- DNA Intercalation : The heterocyclic structure allows for potential intercalation into DNA, disrupting replication and transcription processes.
Case Studies
- Study on Antitumor Efficacy : A recent study evaluated the effects of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation.
- Antimicrobial Evaluation : Another study assessed its antimicrobial activity using disk diffusion methods against clinical isolates of bacteria and fungi. The compound showed promising results comparable to standard antibiotics.
Properties
IUPAC Name |
12-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O2S/c1-17(2)16-31-25(34)24-21(9-14-35-24)32-22(27-28-26(31)32)7-8-23(33)30-12-10-29(11-13-30)20-6-5-18(3)15-19(20)4/h5-6,9,14-15,17H,7-8,10-13,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERIQRKCQVDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4CC(C)C)SC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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